

The Enduring Legacy and Modern Irrelevance of Sanger's Method in Proteomics

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Once a cornerstone of molecular biology, Frederick Sanger's groundbreaking method for protein sequencing, which earned him his first Nobel Prize in 1958, is now considered obsolete in the landscape of modern proteomics.^[1] While its foundational principles paved the way for understanding proteins as defined molecular sequences, the technique has been thoroughly superseded by more efficient, sensitive, and powerful methods, primarily Edman degradation and mass spectrometry.

This guide provides a comprehensive comparison of Sanger's historical method with its modern counterparts, offering researchers, scientists, and drug development professionals a clear perspective on the evolution of protein sequencing. We will delve into the quantitative performance, experimental protocols, and fundamental workflows of these techniques, illustrating why Sanger's method, though historically significant, is no longer a viable option for contemporary proteomics research.

A Quantitative Leap: Performance Comparison

The transition from Sanger's method to modern techniques is most evident in the dramatic improvements in sensitivity, speed, and analytical capability. The following table summarizes the key performance metrics of Sanger's protein sequencing method, Edman degradation, and mass spectrometry.

Feature	Sanger's Method (for Protein)	Edman Degradation	Mass Spectrometry (Bottom-Up)
Principle	N-terminal amino acid labeling with FDNB, complete protein hydrolysis, and chromatographic identification of the labeled amino acid.[2][3][4]	Stepwise chemical cleavage of the N-terminal amino acid, followed by identification of the released derivative.[5]	Enzymatic digestion of proteins into peptides, followed by analysis of fragment ions' mass-to-charge ratios.[6]
Sample Amount	Large quantities (milligrams) of highly purified protein.[1]	10-100 picomoles of highly purified protein.[5]	High sensitivity, capable of detecting proteins in the attomolar to femtomole range.[7]
Throughput	Extremely low; sequencing a single small protein (insulin) took approximately 10 years.[1]	Low; approximately 45 minutes to one hour per amino acid residue.[8][9]	High; capable of identifying and quantifying thousands of proteins in a single experiment.[3]
Read Length	Not a sequential method; identifies only the N-terminal amino acid per cycle on fragments.[1]	Typically up to 30-60 amino acid residues from the N-terminus.[5][10]	Provides sequence information for multiple internal peptides, enabling full protein sequence reconstruction.
Sample Complexity	Requires a single, highly purified protein.	Requires a single, highly purified protein.[10]	Can analyze complex protein mixtures from cells, tissues, or biofluids.[10]
Key Limitations	Destructive to the polypeptide chain, incredibly labor-	Ineffective for proteins with a blocked N-terminus; limited read length.[5]	Relies on protein databases for identification; data

intensive, and manual.

[1]

analysis can be

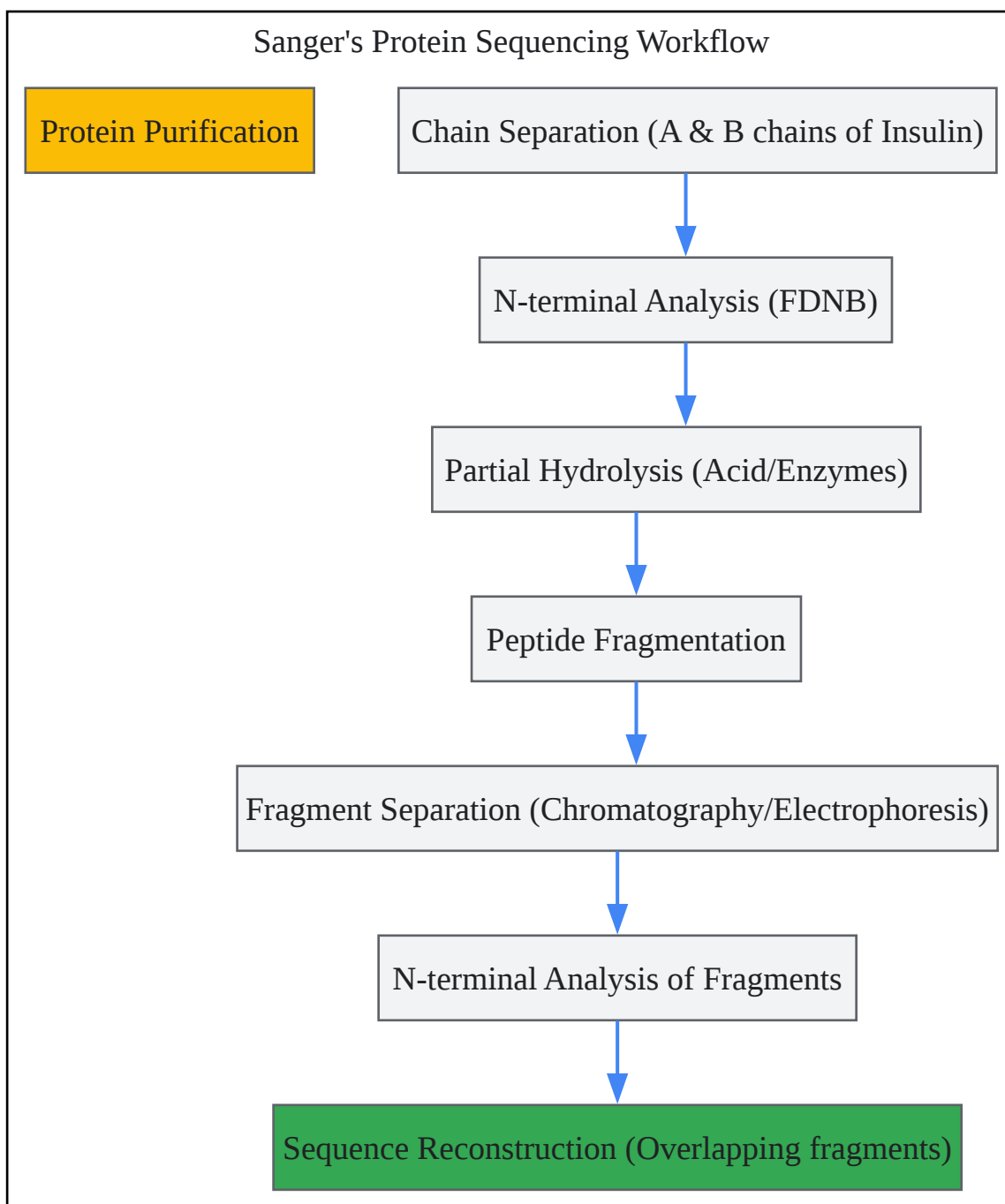
complex.[10]

From Decades to Days: A Look at Experimental Workflows

The evolution of protein sequencing is starkly illustrated by the complexity and efficiency of the experimental workflows. Sanger's method was a multi-stage, manual process, while modern mass spectrometry is a highly automated and integrated system.

Sanger's Method: A Historical Perspective

Sanger's approach to sequencing insulin was a monumental effort involving several distinct and laborious stages. The workflow below highlights the intricate and time-consuming nature of this pioneering technique.



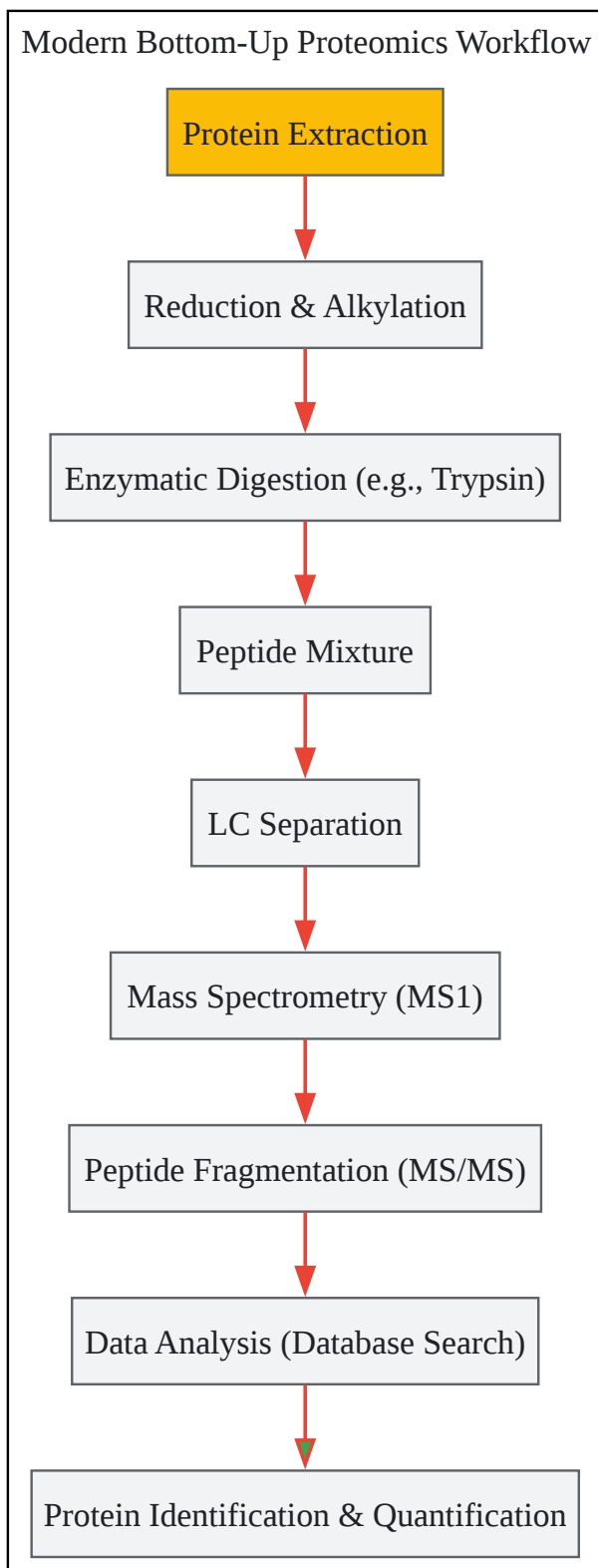
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Sanger's Method Workflow

Modern Proteomics: The Mass Spectrometry Workflow

In stark contrast, modern proteomics, particularly the "bottom-up" or "shotgun" approach, is a streamlined and high-throughput process. This workflow enables the analysis of entire

proteomes in a fraction of the time required for Sanger's method.



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Mass Spectrometry Workflow

Detailed Experimental Protocols

To provide a practical understanding of these methods, the following sections outline the key steps in each experimental protocol.

Sanger's Method for Protein Sequencing (Historical Protocol)

This protocol is based on the principles used by Sanger to sequence insulin and is presented for historical context.

- **Protein Purification:** The target protein must be purified to homogeneity, often requiring multiple chromatography steps.
- **Chain Separation:** If the protein consists of multiple polypeptide chains (like insulin's A and B chains), they must be separated.
- **N-terminal Amino Acid Identification:**
 - The purified polypeptide chain is reacted with **1-fluoro-2,4-dinitrobenzene** (FDNB), also known as Sanger's reagent, under mild alkaline conditions. This labels the N-terminal amino acid.[\[4\]](#)
 - The protein is then completely hydrolyzed into its constituent amino acids using strong acid.
 - The labeled N-terminal amino acid (a dinitrophenyl-amino acid) is extracted and identified using chromatography.[\[1\]](#)
- **Peptide Fragmentation:** To determine the internal sequence, the polypeptide chain is partially hydrolyzed using enzymes (e.g., trypsin, chymotrypsin) or mild acid to generate a mixture of smaller, overlapping peptide fragments.[\[1\]](#)
- **Fragment Separation:** The complex mixture of peptide fragments is painstakingly separated into individual pure peptides using techniques like paper chromatography and electrophoresis.[\[1\]](#)

- Sequencing of Individual Fragments: Each purified fragment is subjected to N-terminal analysis with FDNB as described in step 3.
- Sequence Reconstruction: By analyzing the sequences of the overlapping fragments, the complete sequence of the original polypeptide is deduced. This was a complex intellectual puzzle.^[1]

Edman Degradation Protocol

Edman degradation offers a sequential approach to N-terminal sequencing.

- Sample Preparation: A highly purified protein or peptide sample (10-100 picomoles) is required.^[5] The sample is often immobilized on a membrane.
- Coupling: The protein is reacted with phenylisothiocyanate (PITC) under mildly alkaline conditions. PITC specifically reacts with the N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.
- Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the rest of the peptide chain using a strong anhydrous acid, such as trifluoroacetic acid (TFA). This cleavage results in the formation of an anilinothiazolinone (ATZ)-amino acid.
- Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid is then identified by high-performance liquid chromatography (HPLC).^[5]
- Iterative Cycles: The shortened polypeptide chain, now with a new N-terminus, is subjected to another cycle of Edman degradation. This process is repeated to determine the sequence of amino acids from the N-terminus.

Mass Spectrometry (Bottom-Up Proteomics) Protocol

This is a generalized protocol for the most common approach in modern proteomics.

- Protein Extraction: Proteins are extracted from a biological sample (e.g., cells, tissue, plasma) and solubilized.

- **Reduction and Alkylation:** Disulfide bonds in the proteins are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming. This linearizes the proteins.
- **Enzymatic Digestion:** The protein mixture is digested with a protease, most commonly trypsin, which cleaves specifically at the C-terminal side of lysine and arginine residues. This results in a complex mixture of peptides.[2]
- **Liquid Chromatography (LC) Separation:** The peptide mixture is injected into a high-performance liquid chromatography system, typically a nanoLC, where peptides are separated based on their physicochemical properties (e.g., hydrophobicity).
- **Mass Spectrometry Analysis:**
 - As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
 - The mass spectrometer first performs a full scan (MS1) to measure the mass-to-charge ratio of the intact peptide ions.
 - The instrument then selects the most abundant peptide ions for fragmentation (MS/MS or MS2).
- **Data Analysis:** The fragmentation spectra (MS/MS) contain information about the amino acid sequence of the peptides. This data is searched against a protein sequence database using algorithms that match the experimental spectra to theoretical spectra generated from the database. This allows for the identification and, with further analysis, quantification of the proteins in the original sample.

Conclusion: A Paradigm Shift in Protein Analysis

While Sanger's method for protein sequencing was a monumental achievement that laid the groundwork for molecular biology, its practical application in modern proteomics is non-existent. [1] The method's low throughput, high sample requirement, and laborious nature stand in stark contrast to the capabilities of contemporary techniques.

Edman degradation remains a valuable tool for specific applications, such as confirming the N-terminal sequence of a purified protein, especially in regulated environments like biopharmaceutical development.^[10] However, for comprehensive, large-scale protein identification and quantification, mass spectrometry is the undisputed gold standard. Its high sensitivity, speed, and ability to analyze complex mixtures have revolutionized our ability to understand the proteome, driving discoveries in basic research, drug development, and clinical diagnostics. For today's researchers, the choice is not whether to use Sanger's method, but rather which modern technique—or combination of techniques—is best suited to answer their specific biological questions.

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